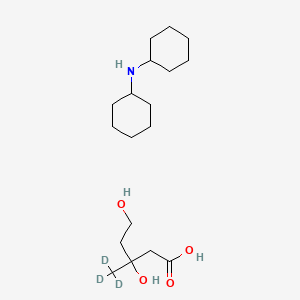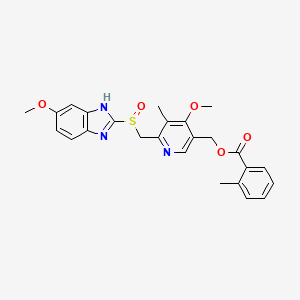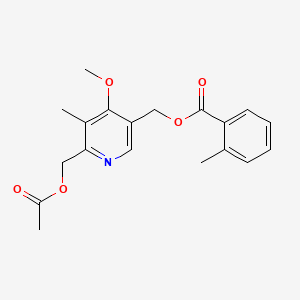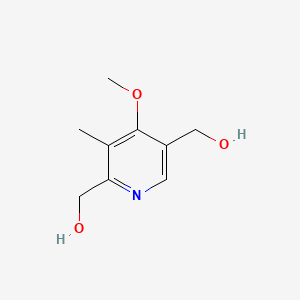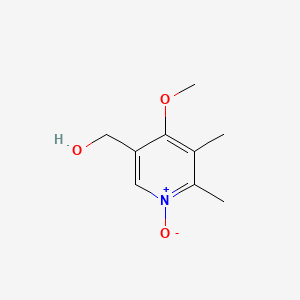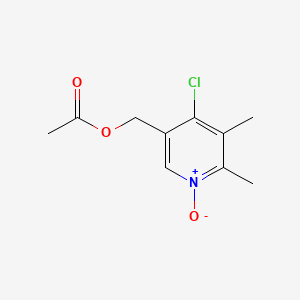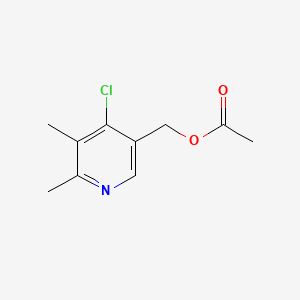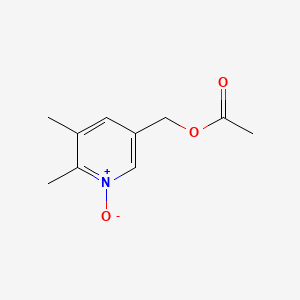
(S)-Xanthoanthrafil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Xanthoanthrafil is a naturally occurring compound that belongs to the class of xanthones. It is found in various plants, including the roots of Polygala tenuifolia, which is commonly used in traditional Chinese medicine. This compound has attracted the attention of researchers due to its potential therapeutic properties. In
作用機序
The mechanism of action of (S)-Xanthoanthrafil is not fully understood. However, studies have shown that it can modulate various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. It can also regulate the expression of various genes involved in inflammation, apoptosis, and cell proliferation.
Biochemical and Physiological Effects:
(S)-Xanthoanthrafil has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. It can also protect neurons from oxidative stress and reduce the production of reactive oxygen species. Additionally, it can increase the levels of neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood.
実験室実験の利点と制限
One of the advantages of using (S)-Xanthoanthrafil in lab experiments is its potential therapeutic properties. It can be used to study the mechanisms of inflammation, neuroprotection, and antidepressant effects. However, one of the limitations is the availability of this compound. It is not widely available, and its synthesis can be challenging.
将来の方向性
There are several future directions for the study of (S)-Xanthoanthrafil. One of the directions is to explore its potential therapeutic properties further. It can be used to develop new drugs for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, more studies are needed to understand its mechanism of action fully. This can help in the development of more effective drugs. Finally, more research is needed to explore the synthesis methods of (S)-Xanthoanthrafil to make it more widely available for research purposes.
Conclusion:
(S)-Xanthoanthrafil is a naturally occurring compound that has potential therapeutic properties. It has been shown to have anti-inflammatory, neuroprotective, and antidepressant effects. Its mechanism of action is not fully understood, but it can modulate various signaling pathways and regulate the expression of various genes. However, its availability can be a limitation for lab experiments. Further research is needed to explore its potential therapeutic properties fully and to make it more widely available for research purposes.
合成法
(S)-Xanthoanthrafil can be synthesized through various methods, including extraction from natural sources and chemical synthesis. One of the common methods is the chemical synthesis of (S)-Xanthoanthrafil from 2,4-dihydroxybenzoic acid. This method involves several steps, including the conversion of 2,4-dihydroxybenzoic acid to 2,4-dimethoxybenzoic acid, followed by the conversion of 2,4-dimethoxybenzoic acid to (S)-Xanthoanthrafil.
科学的研究の応用
(S)-Xanthoanthrafil has been studied extensively for its potential therapeutic properties. Several studies have shown that this compound has anti-inflammatory, neuroprotective, and antidepressant effects. It has also been shown to have anticancer properties and can inhibit the growth of cancer cells.
特性
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-[[(2S)-1-hydroxypropan-2-yl]amino]-5-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6/c1-12(11-23)21-16-6-5-14(22(25)26)9-15(16)19(24)20-10-13-4-7-17(27-2)18(8-13)28-3/h4-9,12,21,23H,10-11H2,1-3H3,(H,20,24)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISFCTXLAXIEMV-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCC2=CC(=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCC2=CC(=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652015 |
Source


|
| Record name | N-[(3,4-Dimethoxyphenyl)methyl]-2-{[(2S)-1-hydroxypropan-2-yl]amino}-5-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Xanthoanthrafil | |
CAS RN |
247567-47-1 |
Source


|
| Record name | N-[(3,4-Dimethoxyphenyl)methyl]-2-{[(2S)-1-hydroxypropan-2-yl]amino}-5-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

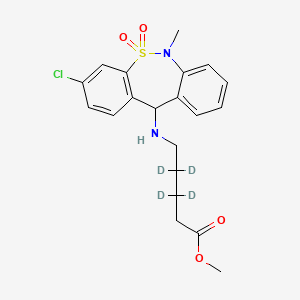

![Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4](/img/structure/B565087.png)

